molecular formula C₁₀H₁₀N₄NaO₇P B1146833 Inosine-3',5'-cyclic monophosphate sodium salt CAS No. 41092-64-2

Inosine-3',5'-cyclic monophosphate sodium salt

Cat. No. B1146833
CAS RN: 41092-64-2
M. Wt: 352.17
InChI Key:
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Description

Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a compound with the linear formula C10H10N4O7PNa . It has a molecular weight of 352.17 . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .


Molecular Structure Analysis

The molecular structure of Inosine-3’,5’-cyclic monophosphate sodium salt is complex, with a number of hydrogen bond donors and acceptors . The exact mass and monoisotopic mass are 352.01847995 g/mol . The topological polar surface area is 147 Ų .


Physical And Chemical Properties Analysis

Inosine-3’,5’-cyclic monophosphate sodium salt is a powder with a quality level of 200 and an assay of ≥98% . It is stored at a temperature of -20°C . The compound has a rotatable bond count of 1 .

Mechanism of Action

Target of Action

Inosine-3’,5’-cyclic monophosphate sodium salt, also known as cIMP, is a cyclic purine nucleotide . It is used in studies that compare the substrate specificity and activity of cyclic purines, including the 3’,5’-cyclic monophosphates cAMP and cGMP .

Mode of Action

It is known to be involved in the regulation of various cellular processes, similar to other cyclic nucleotides .

Biochemical Pathways

cIMP is part of the cyclic nucleotide family, which includes cAMP and cGMP. These molecules are key secondary messengers in many biological processes . For instance, when soluble guanylyl cyclase (sGC) is stimulated by nitric oxide (NO), inosine triphosphate (ITP) is converted to cIMP . This process may activate Rho kinase (ROCK), resulting in reduced activity of myosin light chain phosphatase (MLCP), thus increasing myosin light chain phosphorylation (MLC-p) and contraction of vascular smooth muscle (VSM) .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the kidneys .

Result of Action

The molecular and cellular effects of cIMP’s action are likely to be diverse, given its role as a secondary messenger. It may influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of cIMP can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as phosphodiesterases, can affect the levels of cIMP in the cell . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the stability and activity of cIMP .

properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWQZRSAJCXYBP-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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